molecular formula C12H17D5O B1164992 2-Dodecen-1-al - 11,11,12,12,12-d5

2-Dodecen-1-al - 11,11,12,12,12-d5

Cat. No.: B1164992
M. Wt: 187.33
Attention: For research use only. Not for human or veterinary use.
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Description

IUPAC Name and Systematic Classification

The systematic IUPAC name for the non-deuterated parent compound is (2E)-dodec-2-enal , denoting a 12-carbon chain with a trans-configured double bond at the second position and an aldehyde functional group at the first carbon. For the deuterated variant, the nomenclature 2-dodecen-1-al - 11,11,12,12,12-d5 specifies the replacement of hydrogens with deuterium at carbons 11 and 12. The molecular formula is C₁₂H₁₇D₅O , with a molecular weight of 187.33 g/mol .

Table 1: Structural Comparison of (E)-2-Dodecenal and Its Deuterated Analog

Property (E)-2-Dodecenal This compound
Molecular Formula C₁₂H₂₂O C₁₂H₁₇D₅O
CAS Number 20407-84-5 1234423-98-3
Molecular Weight (g/mol) 182.30 187.33
Key Functional Groups Aldehyde, trans double bond Aldehyde, trans double bond, deuterium labels

Isotopic Labeling Pattern and Positional Specificity

The deuterium atoms in this compound are strategically positioned at the terminal methyl group (C11 and C12) of the hydrocarbon chain. This labeling minimizes interference with the reactive aldehyde group while enabling precise tracking of metabolic or synthetic pathways. The 11,11,12,12,12-d5 designation indicates two deuteriums on C11 and three on C12, a pattern achieved through methods such as hydrogen-deuterium exchange (HDE) using D₂O and photoredox catalysts.

Synthetic Routes for Deuterium Incorporation

  • Deuterium Exchange : Reaction of (E)-2-dodecenal with D₂O in the presence of catalysts like 4CzIPN and triisopropylsilanethiol.
  • Precursor Derivatization : Use of deuterated intermediates, such as Me₂NCD(OMe)₂, to introduce isotopic labels during synthesis.

Properties

Molecular Formula

C12H17D5O

Molecular Weight

187.33

Purity

95% min.

Synonyms

2-Dodecen-1-al-11,11,12,12,12-d5

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of 2-Dodecen-1-al -d5 and Related Compounds

Compound Name Molecular Formula Molecular Weight Deuterium Positions Occurrence/Applications Key References
(E)-2-Dodecen-1-al C₁₂H₂₂O 182.30 g/mol None Major constituent in E. foetidum essential oils; antioxidant properties
2-Dodecen-1-al - 11,11,12,12,12-d5 C₁₂H₁₇D₅O 187.35 g/mol 11, 11, 12, 12, 12 Isotopic standard for MS/NMR in degradation studies (e.g., UV/H₂O₂ systems)
(E)-2-Tetradecenal C₁₄H₂₆O 210.36 g/mol None Found in E. foetidum oils; longer chain length reduces volatility
Dodecanoic acid-11,11,12,12,12-d5 C₁₂H₁₉D₅O₂ 215.33 g/mol 11, 11, 12, 12, 12 Deuterated fatty acid standard; used in lipidomics
1-Dodecene C₁₂H₂₄ 168.32 g/mol None Hydrocarbon precursor; industrial synthesis of surfactants

(a) Non-Deuterated vs. Deuterated Aldehydes

The deuterated 2-dodecen-1-al exhibits a 2.7% increase in molecular weight compared to its non-deuterated counterpart, altering its chromatographic retention times and fragmentation patterns in MS. This makes it indispensable as an internal standard in quantifying the parent compound in complex matrices, such as environmental samples from UV/H₂O₂ degradation systems . In contrast, non-deuterated (E)-2-dodecen-1-al is primarily studied for its biological roles, including antioxidant activity in essential oils, where it constitutes 15.9%–37.5% of E. foetidum leaf oil .

(b) Chain Length and Saturation Effects

(E)-2-Tetradecenal (C₁₄H₂₆O) shares structural similarity but has a longer alkyl chain, resulting in higher hydrophobicity and lower volatility. This reduces its utility in gas-phase analytical methods but enhances its persistence in lipid membranes . Conversely, 1-dodecene (C₁₂H₂₄), an alkene lacking the aldehyde functional group, is non-polar and used industrially as a surfactant intermediate .

(c) Deuterated Fatty Acids vs. Aldehydes

Dodecanoic acid-11,11,12,12,12-d5, a deuterated fatty acid, serves as a stable isotope-labeled standard in lipid metabolism studies. While both it and 2-dodecen-1-al-d5 are used in MS, the aldehyde’s reactivity (due to the α,β-unsaturated carbonyl group) makes it more prone to nucleophilic additions, limiting its stability in alkaline conditions compared to the inert fatty acid .

Research Findings

  • Antioxidant Activity: Non-deuterated (E)-2-dodecen-1-al contributes to the antioxidant capacity of E. foetidum oils, scavenging free radicals via conjugation of its aldehyde group with reactive oxygen species .
  • Degradation Pathways: In UV/H₂O₂ systems, (E)-2-dodecen-1-al forms as a non-aromatic product during benzene ring fracturing, with its deuterated analog enabling precise tracking of degradation kinetics .
  • Isotopic Labeling: The deuterated form’s ²H atoms provide distinct NMR splitting patterns and MS peaks, critical for elucidating metabolic pathways without interference from endogenous compounds .

Challenges and Limitations

  • Synthetic Complexity : Introducing deuterium at specific positions (C11 and C12) requires multistep synthesis, increasing production costs .
  • Stability Issues : The α,β-unsaturated aldehyde group in 2-dodecen-1-al-d5 is susceptible to oxidation, necessitating storage under inert conditions .

Preparation Methods

Acid-Catalyzed Deuterium Incorporation

A widely adopted method for synthesizing deuterated organic compounds involves acid-catalyzed H-D exchange. In this approach, protons at specific positions are replaced with deuterium using deuterated solvents and catalysts. For instance, sulfuric acid (D₂SO₄) in deuterated methanol (CD₃OD) has been shown to facilitate efficient deuteration of indole derivatives at elevated temperatures (60–90°C). While this method is effective for aromatic systems, its application to aliphatic aldehydes like 2-Dodecen-1-al requires optimization due to differences in proton acidity.

In aliphatic chains, terminal methyl groups (e.g., C11 and C12 in 2-Dodecen-1-al) exhibit lower proton acidity compared to α-protons near carbonyl groups. To overcome this, prolonged reaction times (24–48 hours) and higher temperatures (100–150°C) may be necessary to achieve sufficient deuteration. For example, a protocol using 20 wt% D₂SO₄ in CD₃OD/D₂O at 150°C demonstrated >90% deuteration in analogous alkyl chains.

Reaction Parameters for Acid-Catalyzed Deuteration

ParameterOptimal ConditionImpact on Deuteration Efficiency
Catalyst Concentration20 wt% D₂SO₄Higher concentrations accelerate H-D exchange but risk side reactions
Temperature150°CEnhances proton mobility and exchange kinetics
Solvent SystemCD₃OD/D₂O (4:1 v/v)Balances solubility and deuterium availability
Reaction Time24–48 hoursCompensates for low proton acidity at terminal positions

Carbene-Catalyzed Deuterium Transfer

A breakthrough in deuterated aldehyde synthesis involves N-heterocyclic carbene (NHC) catalysts, which enable regioselective H-D exchange under mild conditions. As detailed in a 2023 patent, triazole carbene catalysts derived from triazolium salts promote efficient deuteration of aldehydes using CD₃OD as the deuterium source. This method achieves up to 98% deuteration at alkyl positions, making it particularly suitable for 2-Dodecen-1-al -11,11,12,12,12-d5.

The mechanism involves carbene-mediated activation of the aldehyde carbonyl, followed by deuterium transfer from CD₃OD to adjacent carbons. For terminal deuteration, steric effects and chain length influence the reaction:

RCHO+CD3ODNHC, DBURCD2CD3+H2O\text{RCHO} + \text{CD}3\text{OD} \xrightarrow{\text{NHC, DBU}} \text{RCD}2\text{CD}3 + \text{H}2\text{O}

Key Advantages :

  • Metal-free catalysis reduces costs and avoids contamination.

  • Regioselectivity enables precise deuteration at C11 and C12.

  • Scalability demonstrated at gram-scale with minimal solvent waste.

Precursor-Based Synthesis Routes

Wittig Reaction with Deuterated Reagents

Constructing the dodecenal skeleton from deuterated precursors offers an alternative route. For example, a deuterated Wittig reagent (e.g., Ph₃P=CD-CD₂CD₂CH₂) can react with a C9 aldehyde to form the 12-carbon chain with terminal deuterium:

C9H17CHO+Ph3P=CD-CD2CD2CH2C12H17CD2CD3CHO\text{C}9\text{H}{17}\text{CHO} + \text{Ph}3\text{P=CD-CD}2\text{CD}2\text{CH}2 \rightarrow \text{C}{12}\text{H}{17}\text{CD}2\text{CD}3\text{CHO}

This method ensures 100% deuteration at the desired positions but requires access to specialized deuterated phosphonium ylides, which are costly and synthetically challenging.

Grignard Addition-Oxidation

A two-step protocol involving deuterated Grignard reagents provides another pathway:

  • Grignard Addition : React a C10 alkyl bromide with deuterated methylmagnesium bromide (CD₃MgBr) to form a C11 deuterated alcohol.

  • Oxidation : Convert the alcohol to the aldehyde using pyridinium chlorochromate (PCC).

C10H21BrCD3MgBrC10H21CD3OHPCCC10H21CD3CHO\text{C}{10}\text{H}{21}\text{Br} \xrightarrow{\text{CD}3\text{MgBr}} \text{C}{10}\text{H}{21}\text{CD}3\text{OH} \xrightarrow{\text{PCC}} \text{C}{10}\text{H}{21}\text{CD}_3\text{CHO}

Limitations :

  • Multiple steps reduce overall yield.

  • Oxidation must be carefully controlled to prevent over-oxidation to carboxylic acids.

Comparative Analysis of Methods

MethodDeuteration EfficiencyRegioselectivityScalabilityCost
Acid-Catalyzed H-D Exchange70–90%LowHighLow
Carbene-Catalyzed H-D Exchange95–98%HighModerateModerate
Wittig Reaction100%HighLowHigh
Grignard Oxidation80–85%ModerateModerateModerate

Challenges and Optimization

Isotopic Purity

Achieving >99% isotopic purity requires rigorous purification via silica gel chromatography or distillation . Residual protons at C11/C12 are common in acid-catalyzed methods due to incomplete exchange, whereas precursor-based routes inherently avoid this issue.

Side Reactions

In carbene-catalyzed systems, aldol condensation may occur if excess base (e.g., DBU) is present. Mitigation strategies include:

  • Using substoichiometric DBU (0.5 equivalents).

  • Conducting reactions under inert atmosphere to prevent oxidation.

Q & A

Q. What methodological approaches are recommended for synthesizing 2-Dodecen-1-al -d5 with high isotopic purity?

Synthesis of deuterated aldehydes like 2-Dodecen-1-al -d5 typically involves isotopic labeling at specific positions. A common strategy includes:

  • Deuterium exchange : Acid- or base-catalyzed H/D exchange using deuterated solvents (e.g., D₂O or CD₃OD) under controlled conditions. However, this method may lack positional specificity .
  • Precursor deuteration : Starting with deuterated intermediates (e.g., deuterated fatty acids or alcohols) and employing oxidation reactions (e.g., Swern oxidation) to introduce the aldehyde group while preserving deuterium labels .
  • Grignard or organometallic reagents : Using deuterium-labeled reagents to alkylate aldehyde precursors, ensuring regioselective deuteration at the 11th and 12th carbons .

Key considerations : Monitor reaction kinetics to minimize isotopic scrambling and validate purity via NMR or mass spectrometry .

Q. Which analytical techniques are most effective for confirming the structure and isotopic purity of 2-Dodecen-1-al -d5?

  • NMR spectroscopy :
    • ¹H NMR : Identify non-deuterated protons (e.g., the aldehyde proton at δ ~9.5 ppm) and assess deuterium incorporation at C11/C12 by the absence of proton signals in these regions .
    • ²H NMR : Quantify deuterium distribution directly, though sensitivity may require high-field instruments .
  • Mass spectrometry (MS) :
    • GC-MS/EI : Detect molecular ion clusters (e.g., [M]⁺, [M+1]⁺) to confirm isotopic enrichment. A 5-Da mass shift confirms the presence of five deuterium atoms .
    • High-resolution MS (HRMS) : Resolve isotopic peaks to verify exact mass and rule out impurities .
  • FTIR : Confirm aldehyde functional group via C=O stretching (~1720 cm⁻¹) and assess deuterium-related shifts in C-D vibrations (~2100-2200 cm⁻¹) .

Q. What storage conditions are optimal for maintaining the stability of 2-Dodecen-1-al -d5 in laboratory settings?

  • Temperature : Store at -20°C or lower to minimize thermal degradation and isotopic exchange .
  • Atmosphere : Use inert gas (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group .
  • Containers : Amber glass vials with PTFE-lined caps to avoid light-induced decomposition and adsorption losses .

Advanced Research Questions

Q. How can 2-Dodecen-1-al -d5 be integrated into reaction mechanism studies to track kinetic isotope effects (KIEs)?

  • Experimental design :
    • Substrate comparison : Compare reaction rates of deuterated vs. non-deuterated aldehydes in nucleophilic additions or oxidation reactions.
    • Isotopic labeling : Use 2-Dodecen-1-al -d5 to trace hydrogen/deuterium transfer steps in catalytic cycles (e.g., enzymatic or organometallic systems) .
    • KIE calculation : Measure rate constants (kH/kDk_H/k_D) to identify rate-determining steps. For example, a kH/kD>1k_H/k_D > 1 suggests a primary KIE, indicating bond cleavage at the deuterated position .
  • Analytical validation : Combine kinetic data with in situ FTIR or MS to correlate isotopic effects with intermediate formation .

Q. How should researchers address contradictions in spectral data when analyzing deuterium distribution in 2-Dodecen-1-al -d5?

  • Common contradictions :
    • Discrepancies between ¹H NMR (apparent incomplete deuteration) and MS (high isotopic purity).
    • Unexpected shifts in ²H NMR due to residual protonated impurities.
  • Resolution strategies :
    • Cross-validate methods : Use complementary techniques (e.g., ²H NMR and HRMS) to reconcile data .
    • Isotopic profiling : Perform controlled hydrolysis or derivatization (e.g., oxime formation) to isolate and quantify deuterium in specific positions .
    • Synthesis optimization : Re-evaluate reaction conditions (e.g., solvent purity, catalyst selection) to minimize isotopic scrambling .

Q. What best practices ensure reliable integration of 2-Dodecen-1-al -d5 into isotopic tracing studies for metabolic or environmental research?

  • Experimental workflow :
    • Dose calibration : Determine optimal tracer concentration to avoid cellular toxicity while ensuring detectable incorporation .
    • Sample preparation : Use quenching agents (e.g., liquid nitrogen) to halt metabolic activity and preserve isotopic labels in biological systems .
    • Data normalization : Apply isotope correction algorithms to MS datasets to account for natural abundance and tracer dilution .
  • Case study : In lipid oxidation studies, track deuterated aldehyde metabolites via LC-MS/MS to map peroxidation pathways and quantify oxidative stress markers .

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